3-Hydroxy Loratadine
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Overview
Description
3-Hydroxy Loratadine is a hydroxylated metabolite of Loratadine, a second-generation antihistamine. Loratadine is widely used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. The hydroxylation of Loratadine results in the formation of this compound, which retains antihistaminic activity and contributes to the overall pharmacological effects of Loratadine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Loratadine involves multiple steps starting from 3-methyl pyridine. The process includes several chemical reactions such as oxidation, reduction, and cyclization. The final step involves the hydroxylation of Desloratadine to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures and pressures to facilitate the hydroxylation reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Loratadine undergoes various chemical reactions, including:
Oxidation: Conversion of Loratadine to this compound.
Reduction: Potential reduction of intermediate compounds during synthesis.
Substitution: Possible substitution reactions involving functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Used in the hydroxylation step.
Reducing Agents: Utilized in intermediate steps.
Catalysts: Employed to enhance reaction rates and selectivity.
Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy Loratadine has several scientific research applications, including:
Chemistry: Studied for its chemical properties and reactivity.
Biology: Investigated for its role in metabolic pathways and interactions with biological molecules.
Medicine: Explored for its pharmacological effects and potential therapeutic uses in treating allergic conditions.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
3-Hydroxy Loratadine exerts its effects by acting as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it effectively halts the allergic reaction and alleviates symptoms such as itching, sneezing, and runny nose. This mechanism is similar to that of Loratadine, but this compound may have enhanced activity due to its hydroxylated structure .
Comparison with Similar Compounds
Loratadine: The parent compound from which 3-Hydroxy Loratadine is derived.
Desloratadine: Another metabolite of Loratadine with similar antihistaminic properties.
Fexofenadine: A second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: this compound is unique due to its specific hydroxylation, which may enhance its pharmacological activity and tissue distribution compared to other similar compounds. This hydroxylation allows it to inhibit binding of pyrilamine to brain H1 receptors and distribute to specific immune-regulatory tissues .
Properties
IUPAC Name |
ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVQHZYLIQAEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652014 |
Source
|
Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183483-15-0 |
Source
|
Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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